3-((4-isopropylphenyl)sulfonyl)-N-(4-methoxyphenyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine
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Description
3-((4-isopropylphenyl)sulfonyl)-N-(4-methoxyphenyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine is a useful research compound. Its molecular formula is C23H21N5O3S2 and its molecular weight is 479.57. The purity is usually 95%.
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Biological Activity
The compound 3-((4-isopropylphenyl)sulfonyl)-N-(4-methoxyphenyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C23H21N5O3S2
- Molecular Weight : Approximately 479.57 g/mol
- CAS Number : 892741-12-7
The compound features a unique thieno-triazolo-pyrimidine core, which is known to influence its biological activity significantly. The presence of a sulfonamide group and various aromatic substitutions enhances its chemical reactivity and potential therapeutic applications.
Biological Activities
Research indicates that compounds with similar structural characteristics exhibit a range of biological activities, including:
- Anticancer Activity : Compounds containing triazole and pyrimidine derivatives have shown promising anticancer effects. For instance, studies have demonstrated that related compounds can inhibit cancer cell proliferation by interfering with critical cellular pathways .
- Antimicrobial Effects : The sulfonamide moiety is associated with antibacterial properties. Similar triazole-based compounds have been reported to exhibit significant antibacterial activity against various pathogens .
- Anticonvulsant Properties : Some derivatives of triazole-thiones have been evaluated for their anticonvulsant activity, indicating potential neurological applications .
The biological mechanisms through which this compound exerts its effects are still under investigation. However, several hypotheses have been proposed:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cancer progression or bacterial growth.
- Receptor Modulation : Interaction with various receptors could modulate signaling pathways critical for cell survival and proliferation.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is insightful:
Compound Name | Structural Features | Biological Activity |
---|---|---|
Ticagrelor | Triazolo-pyrimidine core | Antiplatelet agent |
Clopidogrel | Thienopyridine structure | Antiplatelet agent |
Sulfapyridine | Sulfonamide group | Antibacterial agent |
The combination of a sulfonamide group with the thieno-triazolo-pyrimidine framework in this compound may offer distinct mechanisms of action compared to others listed above.
Case Studies and Research Findings
Recent studies have highlighted the potential applications of this compound in various fields:
- Cancer Research : A study demonstrated that related triazole derivatives exhibited IC50 values against colon carcinoma HCT-116 cells as low as 6.2 μM, showcasing their effectiveness in targeting cancer cells .
- Antimicrobial Testing : Research on similar thieno-triazole compounds revealed promising antibacterial activity against standard pathogenic bacteria strains, suggesting that this compound could be developed into a novel antimicrobial agent .
- Pharmacokinetics and Toxicology : Ongoing studies are assessing the pharmacokinetic profiles and potential toxicity of this compound to establish safe dosage ranges for future therapeutic applications.
Properties
IUPAC Name |
N-(4-methoxyphenyl)-10-(4-propan-2-ylphenyl)sulfonyl-5-thia-1,8,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaen-7-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N5O3S2/c1-14(2)15-4-10-18(11-5-15)33(29,30)23-22-25-21(24-16-6-8-17(31-3)9-7-16)20-19(12-13-32-20)28(22)27-26-23/h4-14H,1-3H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFISADOAOKFBRK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)S(=O)(=O)C2=C3N=C(C4=C(N3N=N2)C=CS4)NC5=CC=C(C=C5)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N5O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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